molecular formula C18H14FN5 B11228480 1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11228480
M. Wt: 319.3 g/mol
InChI Key: TVCFDDUKXRRCER-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with fluorophenyl and methylphenyl groups. The presence of these substituents imparts specific chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions. One common approach is the condensation of 4-fluoroaniline with 4-methylbenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with hydrazine hydrate to yield the pyrazole ring. The final step involves the reaction of the pyrazole intermediate with a suitable pyrimidine precursor under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield. The choice of solvents, temperature, and pressure conditions are also critical factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding pyrazolo[3,4-d]pyrimidine N-oxide.

    Reduction: Formation of reduced pyrazolo[3,4-d]pyrimidine derivatives.

    Substitution: Formation of substituted pyrazolo[3,4-d]pyrimidine derivatives with various functional groups.

Scientific Research Applications

1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as kinase inhibitors or other enzyme inhibitors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various cellular pathways, affecting cell proliferation, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • 4-(4-fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine
  • 1-(5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorophenyl and methylphenyl groups enhances its potential as a bioactive molecule, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H14FN5

Molecular Weight

319.3 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C18H14FN5/c1-12-2-6-14(7-3-12)23-17-16-10-22-24(18(16)21-11-20-17)15-8-4-13(19)5-9-15/h2-11H,1H3,(H,20,21,23)

InChI Key

TVCFDDUKXRRCER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)F

Origin of Product

United States

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